molecular formula C16H14N2OS B2747156 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 356099-92-8

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B2747156
CAS No.: 356099-92-8
M. Wt: 282.36
InChI Key: REYFMIHLRXAEJH-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a small molecule featuring a benzothiazole core linked to a substituted benzamide group. This structure is of significant interest in medicinal chemistry, particularly in the design and development of novel therapeutic agents. The benzothiazole pharmacophore is a privileged scaffold known for its diverse biological activities, making this compound a valuable building block for research. Key Research Applications and Value: Oncology and Kinase Inhibition: Compounds based on the N-(benzothiazol-6-yl)benzamide structure are frequently explored as potential inhibitors of key oncogenic targets. Research indicates that such hybrids can be designed to act on the epidermal growth factor receptor (EGFR), a well-validated target in cancers like breast and lung carcinoma. These molecules can induce apoptosis and arrest the cell cycle in cancer cells, providing a pathway for developing new anti-cancer agents . The planar, electron-rich nature of the benzothiazole ring enables key interactions with biological targets through π-π stacking and hydrogen bonding . Neuroscience and Neurodegenerative Disease: The benzothiazole scaffold is also a key component in research for neurodegenerative diseases, such as Alzheimer's. Derivatives have been investigated as multi-target agents, capable of inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), and preventing the formation of amyloid-beta plaques, which are hallmarks of the disease pathology . Chemical Probe and Hybrid Molecule Development: This compound serves as a critical intermediate in molecular hybridization—a strategy that combines distinct pharmacophores into a single entity to create novel chemical probes. It can be utilized in click chemistry (CuAAC) to synthesize more complex hybrid molecules for structure-activity relationship (SAR) studies and to enhance selectivity and potency against biological targets . Handling and Usage: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound in accordance with all applicable local and international regulations and practice appropriate safety precautions.

Properties

IUPAC Name

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-3-5-12(6-4-10)16(19)18-13-7-8-14-15(9-13)20-11(2)17-14/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYFMIHLRXAEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves the following steps:

    Formation of 2-methyl-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with acetic acid and formaldehyde under reflux conditions.

    Acylation Reaction: The 2-methyl-1,3-benzothiazole is then acylated with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting antidiabetic properties .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular features, and reported activities:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activity/Use References
4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide C₁₆H₁₄N₂OS 282.36 (calc.) Methyl at benzamide para position; 2-Me-benzothiazole Hypothesized kinase inhibition*
4-tert-butyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide C₁₉H₂₀N₂OS 324.44 (calc.) tert-Butyl at benzamide para position Unknown; likely reduced solubility
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide C₁₆H₁₄N₂O₃S 314.36 Methoxy at benzamide para and benzothiazole C6 Intermediate in drug synthesis
2-(4-chlorobenzoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide C₂₂H₁₅ClN₂O₂S 406.88 Chlorobenzoyl group; 6-Me-benzothiazole Unspecified biological screening
Ponatinib (Kinase inhibitor) C₂₉H₂₈ClF₃N₆O 569.02 Imidazo[1,2-b]pyridazine-ethynyl; trifluoromethyl DDR1/DDR2 inhibition; leukemia

*Note: Activity inferred from structural similarity to kinase inhibitors like ponatinib.

Key Differences and Implications

Substituent Effects on Solubility and Binding: The methyl group in this compound enhances lipophilicity compared to the methoxy analog (314.36 g/mol), which may improve membrane permeability but reduce aqueous solubility .

Biological Activity and Selectivity :

  • Ponatinib, a clinical kinase inhibitor, shares a benzamide backbone but incorporates an imidazo-pyridazine group and trifluoromethyl substituent, enabling broad-spectrum kinase inhibition (e.g., DDR1/DDR2) . In contrast, simpler benzothiazole-benzamide analogs may lack this promiscuity, suggesting narrower target profiles.

Hydrogen Bonding and Crystallography :

  • Hydrogen bonding patterns in benzothiazole derivatives influence crystal packing and stability. For instance, the 2-methyl group on the benzothiazole ring may disrupt intermolecular hydrogen bonds, affecting crystallization behavior .

Synthetic Accessibility: Analog synthesis often involves coupling benzoyl chlorides with aminobenzothiazoles, followed by HPLC purification (e.g., Example 104 in EP 3 532 474 B1) . Substituents like methoxy or chloro groups may require additional protection/deprotection steps, increasing synthetic complexity .

Biological Activity

4-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is an organic compound classified under benzamides, which are known for their diverse biological activities. This compound features a unique substitution pattern that may confer distinct pharmacological properties, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzamide core with a 4-methyl group and a 2-methyl-1,3-benzothiazol-6-yl moiety. This specific arrangement influences its interaction with biological targets.

PropertyDescription
Molecular Formula C15H12N2OS
Molecular Weight 272.33 g/mol
CAS Number 356099-92-8

The primary target for this compound is the Colony Stimulating Factor 1 Receptor (CSF-1R) .

Mode of Action

This compound acts as a selective inhibitor of CSF1R tyrosine kinase, leading to:

  • Disruption of macrophage survival : Inhibition of CSF1R affects macrophage proliferation and polarization, which are critical in tumor microenvironments.
  • Anti-tumor effects : In animal models, particularly glioma-bearing mice, treatment with this compound has shown to block tumor progression and significantly improve survival rates by inhibiting the CSF1R pathway.

Pharmacokinetics

Preliminary studies suggest that this compound possesses favorable pharmacokinetic properties:

  • Oral bioavailability : The compound is effective when administered orally.
  • Stability : Optimal storage conditions are at -20°C to maintain efficacy and stability over time.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated significant anticancer properties against various cancer cell lines. The compound's mechanism involves the inhibition of pathways that promote tumor growth and metastasis.

Case Study: Glioma Models

In preclinical trials using glioma models, this compound has been reported to:

  • Reduce tumor size.
  • Enhance survival rates significantly compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundTarget ActionBiological Activity
4-Acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide DprE1 enzyme in Mycobacterium tuberculosisAnti-tubercular activity
N’-(1,3-benzothiazol-2-yl)-arylamides Various kinasesDiverse anticancer effects

Q & A

Q. What are the optimized synthetic routes for 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-methyl-1,3-benzothiazol-6-amine with 4-methylbenzoyl chloride under anhydrous conditions. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in DMF at 0–5°C to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction homogeneity .
  • Yield optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity. Typical yields range from 65–78% after recrystallization .

Q. How is the compound characterized structurally, and what analytical methods validate its purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., methyl groups at 2.3 ppm for benzothiazole-CH3_3 and 2.1 ppm for benzamide-CH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 311.12) .
  • Infrared Spectroscopy (IR) : Amide C=O stretch at ~1650 cm1^{-1} and benzothiazole C=N at ~1600 cm1^{-1} .

Q. What preliminary biological assays are recommended to explore its activity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition assays linked to benzothiazole’s known targets (e.g., EGFR or PARP) .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., IC50_{50}50​ variability) be resolved methodologically?

  • Dose-response revalidation : Repeat assays with standardized protocols (e.g., fixed incubation times, solvent controls) to rule out solvent interference .
  • Metabolic stability testing : Use liver microsomes to assess compound degradation kinetics, which may explain inconsistent activity .
  • Structural analogs comparison : Test derivatives (e.g., methoxy or halogen substitutions) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict binding modes or optimize synthetic pathways?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., benzothiazole binding to ATP pockets) .
  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for functionalization .
  • Machine learning : Train models on existing benzothiazole bioactivity data to prioritize derivatives for synthesis .

Q. How can reaction scalability be improved without compromising purity?

  • Flow chemistry : Continuous synthesis reduces side reactions and improves heat dissipation .
  • Catalyst screening : Test Pd/C or Ni-based catalysts for selective amidation .
  • Green solvents : Replace DMF with Cyrene or 2-MeTHF to enhance sustainability .

Q. What theoretical frameworks guide mechanistic studies of its biological activity?

  • Receptor-ligand kinetics : Apply the Langmuir adsorption model to quantify binding affinity .
  • Free-energy perturbation (FEP) : Simulate ligand-protein interactions to predict binding energy changes .
  • Network pharmacology : Map compound targets onto disease pathways (e.g., cancer signaling networks) .

Key Methodological Notes

  • Controlled experiments : Always include solvent and vehicle controls in bioassays to account for nonspecific effects .
  • Theoretical alignment : Link mechanistic hypotheses to established frameworks (e.g., enzyme inhibition kinetics) to ensure academic rigor .
  • Data reproducibility : Use triplicate measurements and blinded analysis to minimize bias .

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